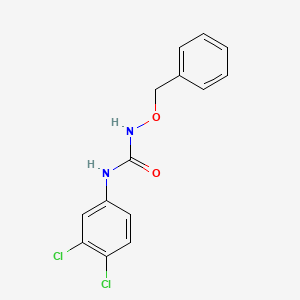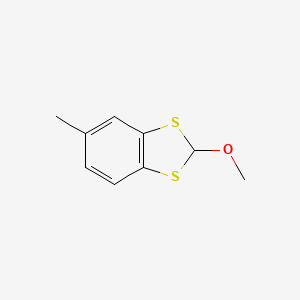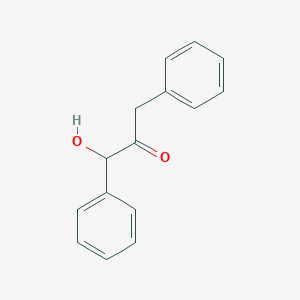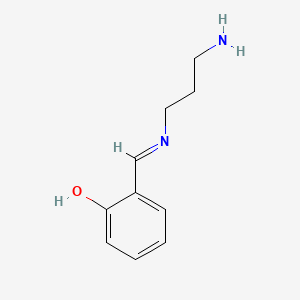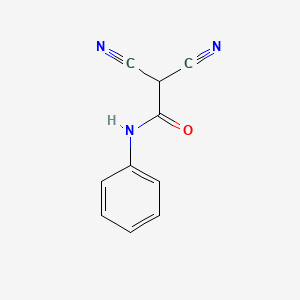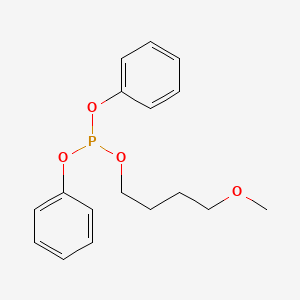![molecular formula C12H19NO2 B14650747 1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- CAS No. 53622-71-2](/img/structure/B14650747.png)
1,2-Benzenediol, 4-[2-(diethylamino)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- is an organic compound belonging to the class of catechols Catechols are characterized by the presence of two hydroxyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-benzenediol (catechol) and 2-(diethylamino)ethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Procedure: Catechol is dissolved in a suitable solvent, such as ethanol, and mixed with sodium hydroxide. 2-(Diethylamino)ethyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction is allowed to proceed for several hours, after which the product is isolated and purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of 1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification methods to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The hydroxyl groups on the benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted catechols depending on the electrophile used.
Applications De Recherche Scientifique
1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group enhances its ability to interact with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s catechol structure allows it to participate in redox reactions, which can influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[2-(Ethylamino)ethyl]-1,2-benzenediol: Similar structure but with an ethylamino group instead of a diethylamino group.
1,2-Dihydroxybenzene (Catechol): Lacks the diethylaminoethyl group, making it less reactive in certain contexts.
4-[2-(Dimethylamino)ethyl]-1,2-benzenediol: Contains a dimethylamino group, which alters its chemical properties and reactivity.
Uniqueness
1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- is unique due to the presence of the diethylaminoethyl group, which enhances its solubility, reactivity, and potential applications in various fields. This structural modification allows it to interact more effectively with biological molecules and participate in a wider range of chemical reactions compared to its analogs.
Propriétés
Numéro CAS |
53622-71-2 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
4-[2-(diethylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-3-13(4-2)8-7-10-5-6-11(14)12(15)9-10/h5-6,9,14-15H,3-4,7-8H2,1-2H3 |
Clé InChI |
WMOMDEWQHQSBEU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


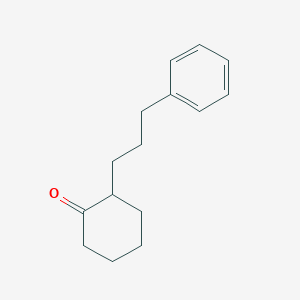
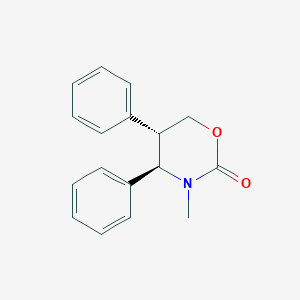
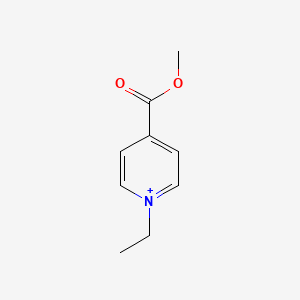


![4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine](/img/structure/B14650709.png)
![4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl-](/img/structure/B14650710.png)
